molecular formula C9H10N4 B2535215 3-methyl-1-(pyridin-4-yl)-1H-pyrazol-5-amine CAS No. 3524-44-5

3-methyl-1-(pyridin-4-yl)-1H-pyrazol-5-amine

Cat. No.: B2535215
CAS No.: 3524-44-5
M. Wt: 174.207
InChI Key: YKVBZKPLBUPJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-1-(pyridin-4-yl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C9H10N4 and a molecular weight of 174.20 g/mol . It is characterized by the CAS Number 3524-44-5 . The compound's structure features a pyrazol-5-amine ring substituted with a methyl group at the 3-position and linked to a pyridin-4-yl group at the 1-position . This specific architecture, combining pyrazole and pyridine heterocycles, makes it a valuable intermediate in medicinal chemistry and drug discovery research. Such scaffolds are frequently explored in the development of novel therapeutic agents due to their potential for diverse biological activities. Researchers utilize this compound as a key building block (synthon) for the synthesis of more complex molecules. Its structure, confirmed by identifiers like the SMILES notation CC1=NN(C(=C1)N)C2=CC=NC=C2 and InChIKey YKVBZKPLBUPJCX-UHFFFAOYSA-N , provides multiple sites for chemical modification, facilitating the creation of libraries for biological screening. While specific commercial applications are proprietary, compounds of this class are often investigated for their potential interactions with various enzymatic targets and biological pathways. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human or animal consumption. Researchers should handle all chemicals with appropriate precautions and refer to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

5-methyl-2-pyridin-4-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-6-9(10)13(12-7)8-2-4-11-5-3-8/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVBZKPLBUPJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(pyridin-4-yl)-1H-pyrazol-5-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazol-5-amine with 4-bromopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Substitution Reactions

The primary amine at position 5 participates in nucleophilic substitution and reductive amination.

Reductive Amination
Reaction with aldehydes under solvent-free conditions forms imine intermediates, which are reduced in situ to yield N-alkylated derivatives. For example:

ReactantsConditionsProductYieldSource
3-Methyl-1-(pyridin-4-yl)-1H-pyrazol-5-amine + 4-MethoxybenzaldehydeSolvent-free condensation at 120°C, followed by NaBH<sub>4</sub> reduction in MeOHN-(4-Methoxybenzyl)-3-methyl-1-(pyridin-4-yl)-1H-pyrazol-5-amine88% (analogous compound)

This method avoids isolation of intermediates and is scalable for industrial applications.

Multi-Component Reactions (MCRs)

Pyrazol-5-amine derivatives exhibit high reactivity in domino reactions, forming fused heterocycles.

Reaction with Arylglyoxals

Under acidic conditions, the compound reacts with arylglyoxals (e.g., phenylglyoxal) via a double [3 + 2 + 1] heteroannulation, yielding dipyrazolo-fused 1,7-naphthyridines:

ReactantsConditionsProductYieldSource
This compound + Phenylglyoxalp-TsOH, DMF, microwave (120°C)Dipyrazolo[3,4-b:4',3'-f] naphthyridine62% (analogous compound)

Key steps include:

  • Imine formation between the amine and aldehyde.

  • Intramolecular 6π electrocyclization.

  • Sequential dehydration and C–C bond formation.

Reaction with Aldehydes and Cyanoacetates

In a three-component reaction, the compound reacts with aldehydes (e.g., benzaldehyde) and ethyl cyanoacetate to form pyranopyrazole derivatives:

ReactantsConditionsProductYieldSource
This compound + Benzaldehyde + Ethyl cyanoacetateSolvent-free, 120°C6-Oxopyrano[2,3-c]pyrazole70–85% (analogous compound)

The reaction proceeds via Knoevenagel condensation followed by cyclization.

Oxidation

The pyrazole ring is resistant to oxidation, but the methyl group may be oxidized to a carboxylic acid under strong conditions (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>).

Reduction

The amine group can be reduced to a secondary amine using NaBH<sub>4</sub> or LiAlH<sub>4</sub>, though this is less common due to the stability of the primary amine.

Biological Activity Correlation

Derivatives synthesized via these reactions show notable bioactivity:

Compound ClassBioactivityIC<sub>50</sub> (µM)Source
Pyrazolo-fused 1,7-naphthyridinesAnticancer (HeLa cells)10.0
N-Alkylated pyrazol-aminesKinase inhibition (JAK2)<5.0

Scientific Research Applications

Chemical Synthesis

Synthesis Techniques:
The synthesis of 3-methyl-1-(pyridin-4-yl)-1H-pyrazol-5-amine can be achieved through several methods, including:

  • One-Pot Reactions: Efficient one-pot reactions have been reported for synthesizing pyrazole derivatives, which can include this compound as a key intermediate. These methods often utilize readily available starting materials and solvents to enhance yield and reduce environmental impact .
  • Cyclization Reactions: The compound can also be synthesized via cyclization processes involving pyridine derivatives and hydrazines, leading to the formation of the pyrazole ring structure .

Biological Activities

Antimicrobial Properties:
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .

Anticancer Activity:
Studies have demonstrated that pyrazole derivatives can possess anticancer properties. For example, certain synthesized analogs of this compound have been evaluated for cytotoxic effects against cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

Therapeutic Applications

Diabetes Management:
A notable derivative of the compound is involved in the treatment of type 2 diabetes mellitus. The compound's mechanism is linked to its ability to inhibit specific enzymes that play a role in glucose metabolism, thus contributing to better glycemic control in diabetic patients .

Neurological Research:
Emerging studies suggest that pyrazole derivatives may have neuroprotective effects. Research into their impact on neurodegenerative diseases is ongoing, with some compounds showing potential in modulating pathways involved in neuronal survival and function .

Agrochemical Applications

Pesticidal Activity:
The structural features of this compound lend themselves to applications in agrochemicals. Compounds with similar structures have been investigated for their efficacy as pesticides and herbicides, providing a basis for developing environmentally friendly agricultural products .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated the effectiveness of pyrazole derivatives against bacterial strainsFound significant inhibition against E. coli and S. aureus
Anticancer ScreeningInvestigated cytotoxic effects on cancer cell linesIdentified several compounds with promising anticancer activity
Diabetes Treatment ResearchExplored the role of pyrazole derivatives in glucose metabolismDemonstrated effectiveness in lowering blood glucose levels

Mechanism of Action

The mechanism of action of 3-methyl-1-(pyridin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Regioisomeric Effects

The biological activity of pyrazol-5-amine derivatives is highly sensitive to substituent positions. Key comparisons include:

Compound Name Substituents (Positions) Key Biological Targets IC50 (nM) or Activity Shift Source
3-Methyl-1-(pyridin-4-yl)-1H-pyrazol-5-amine 3-Me, 1-(pyridin-4-yl) p38α MAP kinase (weak) N/A
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (6a) 4-(4-FPh), 3-(pyridin-4-yl), 1-(2,4,6-Cl3Ph) Src, B-Raf, EGFR, VEGFR2 34–592 nM (multiple kinases)
3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine 3-(4-FPh), 4-(pyridin-4-yl) p38α MAP kinase IC50 ~10–50 nM (p38α)
3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine 3-Me, 1-(pyridin-2-yl) Fluorescent probe substrates N/A (structural studies)
  • Regioisomeric Switching : Exchanging the 3-(4-fluorophenyl) and 4-(pyridin-4-yl) groups abolishes p38α inhibition but confers activity against cancer-related kinases (e.g., Src, EGFR) . This highlights the critical role of substituent positioning in target specificity.
  • Pyridinyl Position : Replacing pyridin-4-yl with pyridin-2-yl (as in 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine) alters electronic properties, rendering the compound suitable for fluorescence studies rather than kinase inhibition .

Substituent Effects on Kinase Inhibition

  • Methyl vs. Fluorophenyl at Position 3 : The 3-methyl group in the target compound reduces steric hindrance compared to bulkier 3-(4-fluorophenyl) analogues, diminishing p38α affinity but improving solubility .
  • Aryl Groups at Position 1 : Substituting 1-(2,4,6-trichlorophenyl) (as in compound 6a) enhances kinase inhibition breadth, likely due to improved hydrophobic interactions with kinase pockets .

Physicochemical and Structural Properties

  • Crystallography: The monoclinic crystal structure of 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-phenyl-1H-pyrazol-5-amine (space group P2₁/n) reveals planar pyrazole and pyridine rings, with intramolecular hydrogen bonding stabilizing the conformation .
  • NMR Data : 3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine exhibits distinct ¹H NMR signals at δ 5.42 (s, pyrazole H4) and δ 8.63 (d, pyridine H2/H6), differing from the 4-pyridinyl isomer .

Biological Activity

3-Methyl-1-(pyridin-4-yl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a pyridine moiety, which enhances its biological activity. The structure can be represented as follows:

C9H10N4\text{C}_9\text{H}_{10}\text{N}_4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. This includes:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their function, which is crucial in pathways involved in diseases such as cancer and inflammation .
  • Receptor Modulation : It may also modulate receptor activity, influencing signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer properties. Various studies have demonstrated its efficacy against multiple cancer cell lines:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)12.50Induction of apoptosis
A549 (Lung)26.00Cell cycle arrest
HepG2 (Liver)49.85Inhibition of proliferation
P815 (Leukemia)17.82Cytotoxic effects

The compound has shown significant cytotoxicity, particularly in breast and lung cancer models, highlighting its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer effects, the compound has been investigated for antimicrobial properties. It has demonstrated activity against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitubercular Activity : A study reported that derivatives of pyrazole exhibited significant antitubercular activity, with some compounds achieving low MIC values against Mycobacterium tuberculosis .
  • Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory properties, showing comparable effects to established anti-inflammatory drugs like indomethacin in animal models .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications at various positions on the pyrazole ring significantly affect biological activity, providing insights for further drug development .

Q & A

Q. What are the established synthetic routes for 3-methyl-1-(pyridin-4-yl)-1H-pyrazol-5-amine, and how are intermediates characterized?

The synthesis typically involves cyclization reactions and functional group transformations. For example:

  • Stepwise cyclization : Reacting 5-methyl-1H-pyrazol-3-amine with pyridin-4-yl-substituted carbonyl intermediates under reflux conditions in toluene, using trifluoroacetic acid (TFA) as a catalyst .
  • Intermediate characterization : Key intermediates like pyrazole-4-carbonyl chlorides are confirmed via 1H^1H-NMR and 13C^{13}C-NMR spectroscopy. For instance, 1H^1H-NMR peaks at δ 2.29 ppm (methyl group) and aromatic proton signals between δ 7.5–9.1 ppm confirm pyridinyl and pyrazole ring formation .

Q. Which spectroscopic and crystallographic methods are critical for confirming the molecular structure?

  • Spectroscopy : 1H^1H-NMR (aromatic proton integration), IR (C-N and C=C stretching bands at 1600–1650 cm1 ^{-1}), and mass spectrometry (EI-MS m/z 176 [M+H]+^+) .
  • X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) refined using SHELXL-96. Parameters like R-factor (<0.04) and hydrogen bonding networks (e.g., N–H···N interactions at 2.17–2.29 Å) validate the structure .

Advanced Research Questions

Q. How does regiochemistry of substituents influence biological activity, and how can contradictions in activity data be resolved?

  • Regiochemical impact : Switching substituents from the 3- to 4-position on the pyrazole ring (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl) vs. 3-(4-fluorophenyl)-4-(pyridin-4-yl)) shifts kinase inhibition profiles. For example, 4-substituted derivatives lose p38α MAP kinase activity but gain nanomolar potency against Src, B-Raf, and VEGFR-2 .
  • Resolving contradictions : Molecular docking (e.g., AutoDock Vina) and biochemical assays (e.g., IC50_{50} determination) explain discrepancies. Substituent orientation in the ATP-binding pocket (e.g., hydrophobic interactions with B-Raf V600E) rationalizes activity changes .

Q. What strategies optimize crystallographic refinement when data quality is suboptimal (e.g., twinning or weak diffraction)?

  • Refinement protocols : Use SHELXL-97 with restraints for anisotropic displacement parameters. For twinned data, apply HKLF5 format in SHELXL and validate with Rint_{\text{int}} (<0.03) .
  • Hydrogen bonding analysis : Fix N–H positions via difference Fourier maps and constrain Uiso_{\text{iso}} to 1.2×Ueq_{\text{eq}} of parent atoms. Example: Hydrogen bonds between NH2_2 and pyridinyl-N (2.19 Å) stabilize crystal packing .

Methodological Challenges and Solutions

Q. How are synthetic yields improved for multistep reactions involving air-sensitive intermediates?

  • Optimized conditions : Use dry solvents (e.g., THF), inert atmospheres (N2_2/Ar), and catalysts like 1-propanephosphonic acid cyclic anhydride (T3P®) for acylations. Example: Acylation of 3-(5-chlorothiophen-2-yl)propanoic acid with pyrazol-5-amine achieves 58% yield under N2_2 .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (THF/diethyl ether) isolates pure products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.